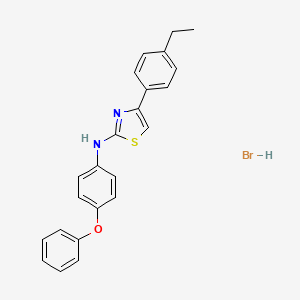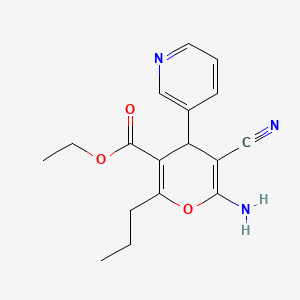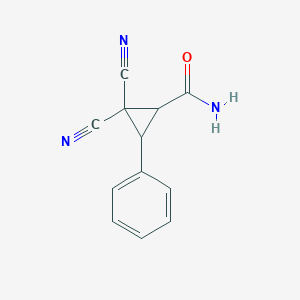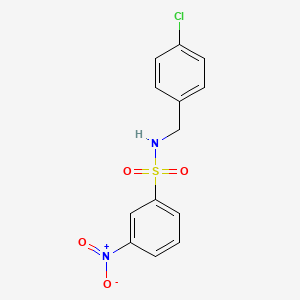
4-(4-ethylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-ethylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide, also known as EPTA hydrobromide, is a chemical compound that has shown potential as a therapeutic agent in various scientific studies.
Wirkmechanismus
The exact mechanism of action of 4-(4-ethylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide hydrobromide is not fully understood. However, studies have suggested that it may exert its therapeutic effects through the inhibition of various enzymes and signaling pathways involved in inflammation and tumor growth. Additionally, 4-(4-ethylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide hydrobromide has been shown to modulate neurotransmitter levels in the brain, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
4-(4-ethylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide hydrobromide has been shown to exhibit various biochemical and physiological effects in different experimental models. It has been reported to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. Additionally, 4-(4-ethylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide hydrobromide has been shown to inhibit the growth of various cancer cell lines and induce apoptosis in tumor cells. Furthermore, studies have suggested that 4-(4-ethylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide hydrobromide may enhance cognitive function and improve mood in animal models of depression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-(4-ethylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide hydrobromide in lab experiments is its potential as a multi-targeted therapeutic agent. It has been shown to exhibit various biological activities, which makes it a promising candidate for the development of novel drugs. However, there are also limitations to using 4-(4-ethylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide hydrobromide in lab experiments. For example, its low solubility in water may make it difficult to administer in certain experimental settings. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 4-(4-ethylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide hydrobromide. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and depression. Additionally, more research is needed to fully understand its mechanism of action and identify potential drug targets. Furthermore, studies are needed to investigate its safety and efficacy in human clinical trials.
Synthesemethoden
4-(4-ethylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide hydrobromide can be synthesized through a multi-step process involving the condensation of 4-ethylbenzaldehyde with 4-phenoxyaniline, followed by the reaction of the resulting Schiff base with thiosemicarbazide. The final product is obtained by treating the thiazole intermediate with hydrobromic acid.
Wissenschaftliche Forschungsanwendungen
4-(4-ethylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide hydrobromide has been the subject of numerous scientific studies due to its potential as a therapeutic agent. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities in various in vitro and in vivo models. Additionally, 4-(4-ethylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide hydrobromide has been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and depression.
Eigenschaften
IUPAC Name |
4-(4-ethylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2OS.BrH/c1-2-17-8-10-18(11-9-17)22-16-27-23(25-22)24-19-12-14-21(15-13-19)26-20-6-4-3-5-7-20;/h3-16H,2H2,1H3,(H,24,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCXQYXJVZTEAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)OC4=CC=CC=C4.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-ethylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine;hydrobromide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B4891091.png)

![5-imino-6-[4-(1-naphthylmethoxy)benzylidene]-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4891096.png)
![butyl [2,2,2-trifluoro-1-[(4-methoxyphenyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4891100.png)
![3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}-N-(2-methyl-2-propen-1-yl)benzamide](/img/structure/B4891122.png)
![N-[4-acetyl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4891127.png)

![7-(3-fluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4891135.png)

![[1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B4891146.png)


![6-(2-ethoxy-1-naphthyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4891187.png)
